

Application Notes: LY-364947 for Cell Culture Experiments

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Compound of Interest		
Compound Name:	LY-364947	
Cat. No.:	B1675679	Get Quote

Introduction

LY-364947 is a potent, selective, and ATP-competitive small molecule inhibitor of the Transforming Growth Factor- β (TGF- β) type-I receptor kinase (TGF- β RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] It is widely utilized in cell culture experiments to investigate the roles of the TGF- β signaling pathway in various biological processes. This pathway is crucial in regulating cell growth, differentiation, apoptosis, migration, and immune responses.[4][5] In pathological contexts, aberrant TGF- β signaling is implicated in fibrosis, cancer progression, and immune evasion.[6][7] **LY-364947** blocks the canonical TGF- β pathway by preventing the phosphorylation of downstream mediators Smad2 and Smad3, making it an invaluable tool for researchers in cancer biology, stem cell research, and immunology.[6][8]

Mechanism of Action

The canonical TGF- β signaling cascade begins when a TGF- β superfamily ligand binds to a type II receptor (TGF- β RII).[5] This binding recruits and forms a heteromeric complex with a type I receptor (TGF- β RI). The type II receptor, a constitutively active kinase, then transphosphorylates the glycine-serine rich (GS) domain of the type I receptor, activating its kinase function.[4][5] The activated TGF- β RI proceeds to phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][7] These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This entire complex



translocates into the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[5][7]

LY-364947 exerts its inhibitory effect by targeting the ATP-binding site of the TGF-β RI kinase domain.[8][9] This competitive inhibition prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.



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Caption: TGF-β signaling pathway and the inhibitory action of **LY-364947**.

Data Presentation

Table 1: In Vitro Inhibitory Activity of LY-364947

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **LY-364947** in various assays and cell lines. Lower values indicate higher potency.



Target/Assay	System/Cell Line	IC50 Value	Reference
TGF-β RI (ALK5) Kinase	Cell-free assay	59 nM	[1][8][10]
TGF-β-induced Transcriptional Activation	Mink Lung Cells (Mv1Lu)	40-47 nM	[3][8]
TGF-β-induced Growth Inhibition	Mouse Fibroblasts (NIH 3T3)	89 nM	[3][10]
Smad2 Phosphorylation	Murine Mammary Gland Cells (NMuMg)	135 nM	[8][9]
Reversal of TGF-β- mediated Growth Inhibition	Murine Mammary Gland Cells (NMuMg)	218 nM	[8][9]

Table 2: Kinase Selectivity Profile of LY-364947

This table demonstrates the selectivity of **LY-364947** for TGF- β RI over other related kinases.

Kinase	IC₅₀ Value	Selectivity vs. TGF- β RI	Reference
TGF-β RI (ALK5)	59 nM	1x	[1][10]
TGF-β RII	400 nM	~7x	[1][8][10]
Mixed-Lineage Kinase 7 (MLK-7K)	1,400 nM	~24x	[1][3]
p38 MAPK	740 nM	~12.5x	[2][10]

Experimental Protocols

1. Preparation of LY-364947 Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

Methodological & Application



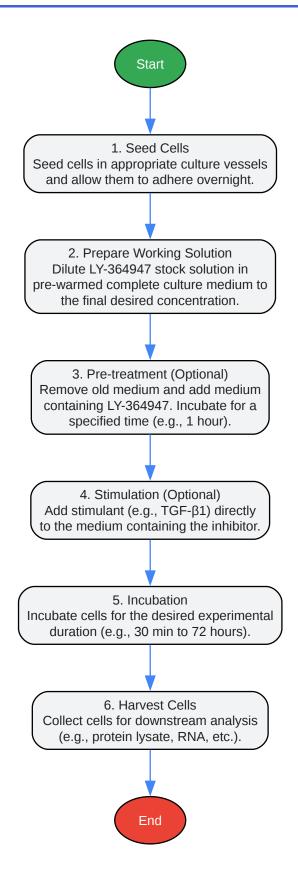


- Reconstitution: LY-364947 is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in high-quality, anhydrous DMSO. For example, to create a 15 mM stock solution from 5 mg of powder (Molecular Weight: 272.3 g/mol), add 1.22 mL of DMSO.[1] Gently vortex or warm the tube at 37°C to ensure complete dissolution.[11]
- Solubility: The compound is soluble in DMSO at concentrations up to 25 mg/mL.[1] It is insoluble in water and ethanol.[8]
- Storage:
 - Powder: Store the lyophilized powder at -20°C for up to 3 years, desiccated.[1][9]
 - Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for up to 3 months or at -80°C for up to 2 years.[1][9]

2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with **LY-364947**. The optimal cell density, inhibitor concentration, and incubation time should be determined empirically for each cell line and experimental goal.





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Caption: General experimental workflow for cell culture treatment with LY-364947.



Methodology:

- Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and sub-confluent (e.g., 70-80% confluency) at the time of harvesting. Allow cells to adhere and recover for at least 12-24 hours.
- Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the LY-364947 DMSO stock. Dilute the stock solution into pre-warmed, complete cell culture medium to achieve the final desired concentration.
 - Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be added to control (vehicle) wells.
- Cell Treatment: Remove the existing culture medium from the cells. Wash once with sterile PBS if necessary. Add the medium containing the appropriate concentration of LY-364947 or vehicle (DMSO) control.
- Incubation: Return the cells to the incubator for the desired treatment period. Working concentrations can vary widely (0.1 μM to 20 μM) depending on the cell type and the specific biological question.[8][9] For example, a 1-hour pre-treatment with 1 μM LY-364947 is often sufficient to block subsequent TGF-β1-induced Smad2 phosphorylation.[1]
- Downstream Analysis: Following incubation, harvest the cells for analysis. Common downstream applications include:
 - Western Blotting: To assess the phosphorylation status of Smad2/3 or the expression of TGF-β target proteins like PAI-1, fibronectin, or E-cadherin.[11][12]
 - RT-qPCR: To measure changes in the mRNA levels of TGF-β target genes.
 - Functional Assays: To evaluate effects on cell migration (wound healing assay), invasion (transwell matrigel assay), proliferation (MTT or CCK8 assay), or apoptosis (flow cytometry).[3][13]
 - Reporter Assays: To quantify TGF-β-responsive promoter activity using constructs like p3TP-Lux.[12]



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